Isopropyl 4-aminobenzoate

Description

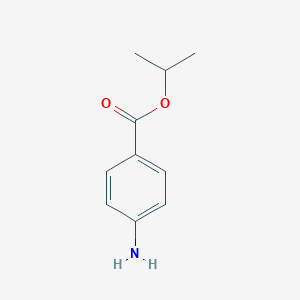

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCPZKNBPMSYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876034 | |

| Record name | Benzoic acid, 4-amino-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18144-43-9 | |

| Record name | Benzoic acid, p-amino-, isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018144439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-amino-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 4-Aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isopropyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 4-aminobenzoate (B8803810), also known as Isopropyl p-aminobenzoate, is an organic compound with the chemical formula C₁₀H₁₃NO₂. It belongs to the class of aminobenzoate esters, a group of compounds known for their applications in the pharmaceutical and cosmetic industries. Structurally similar to local anesthetics such as benzocaine (B179285) (ethyl 4-aminobenzoate) and risocaine (B1679344) (propyl 4-aminobenzoate), Isopropyl 4-aminobenzoate serves as a valuable molecule in drug discovery and development.[1] Its properties make it a subject of interest for studies on percutaneous absorption, enzymatic inhibition, and as a potential topical anesthetic.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and visualizations to aid in its application in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Table 1: General Chemical Properties

| Property | Value |

| IUPAC Name | propan-2-yl 4-aminobenzoate |

| Synonyms | Isopropyl p-aminobenzoate, 4-Aminobenzoic acid isopropyl ester, Benzoic acid, 4-amino-, 1-methylethyl ester |

| CAS Number | 18144-43-9[2][3] |

| Molecular Formula | C₁₀H₁₃NO₂[2] |

| Molecular Weight | 179.22 g/mol [2] |

| Appearance | White to light yellow crystalline powder |

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 83-86 °C |

| Boiling Point | 315.7 °C at 760 mmHg[4] |

| Density | 1.099 g/cm³[4] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, and methanol. |

| pKa (Predicted) | 2.63 ± 0.10 |

| LogP | 2.415 |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below is a summary of expected spectral characteristics.

Table 3: Spectroscopic Data Summary

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the isopropyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, and C-O stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns typical for an aminobenzoate ester. |

Actual spectra for this compound can be accessed through chemical databases such as the Spectral Database for Organic Compounds (SDBS).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer-Speier esterification of 4-aminobenzoic acid with isopropanol (B130326) in the presence of an acid catalyst.[1]

Materials:

-

4-Aminobenzoic acid

-

Isopropanol (2-Propanol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid in an excess of isopropanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

The product can be extracted with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Procedure:

-

Dissolve the crude product in a minimum amount of a hot solvent or a solvent mixture (e.g., ethanol/water or hexane/ethyl acetate).[5]

-

If colored impurities are present, they can be removed by adding activated charcoal and performing a hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A general reversed-phase HPLC method can be employed for the analysis of this compound.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detector at a wavelength where the compound has maximum absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile compounds like this compound.

-

Column: A non-polar or medium-polarity capillary column.

-

Carrier Gas: Helium or Hydrogen.

-

Injection: Split or splitless injection depending on the concentration.

-

Detection: Mass spectrometer operating in electron ionization (EI) mode.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow: Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Proposed Mechanism of Action as a Local Anesthetic

As a structural analog of known local anesthetics, this compound is presumed to act by blocking voltage-gated sodium ion channels in nerve membranes.

Caption: Proposed mechanism of action for this compound as a local anesthetic.

References

An In-depth Technical Guide to Isopropyl 4-aminobenzoate (CAS: 18144-43-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isopropyl 4-aminobenzoate (B8803810), a key chemical intermediate and model drug compound. This document consolidates essential physicochemical properties, spectroscopic data, synthesis protocols, and relevant biological interactions to support its application in research and development.

Chemical and Physical Properties

Isopropyl 4-aminobenzoate is a white to off-white crystalline solid.[1] It is structurally characterized by a 4-aminobenzoic acid backbone esterified with an isopropyl group. This structure imparts properties that make it useful in various scientific applications, including serving as a model for studying percutaneous absorption.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18144-43-9 | [3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [3] |

| Molecular Weight | 179.22 g/mol | [3] |

| IUPAC Name | propan-2-yl 4-aminobenzoate | [4] |

| Synonyms | Isopropyl p-aminobenzoate, 4-Aminobenzoic acid isopropyl ester | [3][5] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 83-86 °C | [5][6] |

| Boiling Point | 315.7 °C at 760 mmHg | [7] |

| Density | 1.099 g/cm³ | [7] |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, and acetone. | [1][2] |

| pKa (Predicted) | 2.63 ± 0.10 | [8] |

| LogP | 2.415 | [7] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| 7.84 | d | 2H, Aromatic (ortho to -COO) | [9] |

| 6.62 | d | 2H, Aromatic (ortho to -NH₂) | [9] |

| 5.19 | septet | 1H, -CH(CH₃)₂ | [9] |

| 4.0 (approx.) | br s | 2H, -NH₂ | [9] |

| 1.33 | d | 6H, -CH(CH₃)₂ | [9] |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (ppm) | Assignment | Reference(s) |

| 166.8 | C=O (Ester) | [10] |

| 151.0 | Aromatic C-NH₂ | [10] |

| 131.5 | Aromatic CH (ortho to -COO) | [10] |

| 119.7 | Aromatic C (ipso to -COO) | [10] |

| 113.7 | Aromatic CH (ortho to -NH₂) | [10] |

| 60.3 | -CH(CH₃)₂ | [10] |

| 14.4 | -CH(CH₃)₂ | [10] |

Table 4: Key IR Absorption Frequencies (KBr disc)

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3425, 3340 | N-H stretching (asymmetric and symmetric) | [11] |

| 2980 | C-H stretching (aliphatic) | [11] |

| 1680 | C=O stretching (ester) | [11] |

| 1600, 1520 | C=C stretching (aromatic) | [11] |

| 1280, 1170 | C-O stretching (ester) | [11] |

Table 5: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment | Reference(s) |

| 179 | 40.6 | [M]⁺ (Molecular ion) | [3] |

| 137 | 67.6 | [M - C₃H₆]⁺ | [3] |

| 120 | 100.0 | [M - COOC₃H₇]⁺ | [3] |

| 92 | 18.6 | [C₆H₆N]⁺ | [3] |

| 65 | 18.2 | [C₅H₅]⁺ | [3] |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are the Fischer esterification using a strong acid catalyst and a method employing thionyl chloride.

Method 1: Fischer Esterification

This method involves the reaction of 4-aminobenzoic acid with isopropanol (B130326) in the presence of a catalytic amount of concentrated sulfuric acid.[2]

-

Materials:

-

4-Aminobenzoic acid (1.0 g)

-

Isopropanol (20 mL)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Water

-

Ethyl acetate (B1210297)

-

100 mL round-bottomed flask

-

Reflux condenser

-

Filtration apparatus

-

-

Procedure:

-

To a 100 mL round-bottomed flask, add 4-aminobenzoic acid (1.0 g) and isopropanol (20 mL).

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction completion using thin-layer chromatography.

-

After completion, cool the mixture to room temperature and quench with water.

-

Collect the resulting precipitate by filtration and dry thoroughly.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethyl acetate to yield pinkish needles.[2]

-

Method 2: Thionyl Chloride Method

This alternative synthesis route utilizes thionyl chloride to activate the carboxylic acid for esterification.

-

Materials:

-

4-Aminobenzoic acid (5.0 g, 36.5 mmol)

-

Isopropanol (200 mL)

-

Thionyl chloride (21 mL, 290 mmol)

-

Aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Sodium sulfate

-

Reaction flask

-

Stirring apparatus

-

Reflux condenser

-

Separatory funnel

-

-

Procedure:

-

In a reaction flask, dissolve 4-aminobenzoic acid (5.0 g) in isopropanol (200 mL).

-

Slowly add thionyl chloride (21 mL) to the solution while stirring.

-

Stir the mixture at room temperature for 3 days.

-

Following the room temperature stirring, heat the mixture to reflux for 18 hours.

-

Cool the reaction mixture and carefully add aqueous sodium bicarbonate solution (150 mL) to neutralize the excess acid.

-

Extract the product with ethyl acetate (3 x 80 mL).

-

Combine the organic layers and dry over sodium sulfate.

-

Filter and concentrate the solution to obtain the product.

-

HPLC Analysis

This compound is often used as a model compound in HPLC studies. The following is an adaptable protocol for the analysis of p-aminobenzoic acid esters.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (for mobile phase modification)

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 40 °C

-

Detection Wavelength: 280 nm

-

Gradient Elution:

-

Start with 8% Mobile Phase B.

-

Linearly increase to 50% Mobile Phase B over 7 minutes.

-

Linearly increase to 100% Mobile Phase B over 3 minutes.

-

Return to initial conditions and re-equilibrate for 4 minutes.

-

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the initial mobile phase composition.

-

Prepare a series of dilutions to create a standard curve for quantification.

-

Filter all samples through a 0.45 µm syringe filter before injection.

-

Biological Activity and Mechanism of Action

This compound is recognized for its role as a local anesthetic, similar to related compounds like benzocaine (B179285) and risocaine.[2][12] The primary mechanism of action for local anesthetics involves the blockage of voltage-gated sodium channels in the neuronal membrane. By binding to these channels, the influx of sodium ions is inhibited, which in turn prevents the depolarization of the nerve membrane and the propagation of action potentials, resulting in a loss of sensation.

Furthermore, this compound has been identified as a substrate for arylamine N-acetyltransferase 1 (NAT1).[6] This enzyme is involved in the metabolism of various arylamine drugs and carcinogens. Interestingly, studies have shown that substrates of NAT1, including p-aminobenzoic acid and its esters, can lead to a down-regulation of NAT1 activity and protein levels in cultured cells.[6] This substrate-dependent regulation does not appear to occur at the transcriptional level, suggesting a post-transcriptional or post-translational mechanism.

Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It is advisable to work in a well-ventilated area.

Table 6: GHS Hazard Information

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for qualified professionals and should not be considered a substitute for rigorous, validated experimental work and safety assessments.

References

- 1. Team:Caltech/Protocols/PABA HPLC assay - 2008.igem.org [2008.igem.org]

- 2. Structure and mechanism of arylamine N-acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound(18144-43-9) 13C NMR spectrum [chemicalbook.com]

- 4. This compound(18144-43-9) IR3 spectrum [chemicalbook.com]

- 5. Arylamine N-acetyltransferases: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate-dependent regulation of human arylamine N-acetyltransferase-1 in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. This compound | 18144-43-9 [chemicalbook.com]

- 9. Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Propan-2-yl 4-aminobenzoate | C10H13NO2 | CID 87470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Isopropyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure and properties of Isopropyl 4-aminobenzoate (B8803810), a compound of interest in pharmaceutical research. The information is presented with a focus on quantitative data, experimental methodologies, and structural visualization to support advanced research and development activities.

Chemical Identity and Physical Properties

Isopropyl 4-aminobenzoate, also known as propan-2-yl 4-aminobenzoate, is an organic compound with the chemical formula C₁₀H₁₃NO₂.[1][2] It is structurally characterized by a central benzene (B151609) ring substituted with an amino group and an isopropyl ester group at the para position.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | propan-2-yl 4-aminobenzoate | [1][3] |

| CAS Number | 18144-43-9 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [4] |

| Melting Point | 80.0-87.0 °C | [1] |

| Boiling Point | 315.7 °C at 760 mmHg | [5] |

| Appearance | Pale cream to cream to pale brown powder | [1] |

| SMILES | CC(C)OC(=O)C1=CC=C(N)C=C1 | [1][3] |

| InChI Key | JWCPZKNBPMSYND-UHFFFAOYSA-N | [1] |

Molecular Structure and Crystallography

The three-dimensional structure of this compound has been elucidated through single-crystal X-ray diffraction.[6][7][8] The crystal structure reveals the presence of two distinct molecules (A and B) in the asymmetric unit, indicating conformational polymorphism in the solid state.[6][7][8]

A key structural feature is the dihedral angle between the plane of the phenyl ring and the isopropyl substituent, which differs slightly between the two conformers.[6][7][8] In the crystal lattice, the molecules are interconnected by N—H⋯O and N—H⋯N hydrogen bonds, forming double chains that propagate along the direction.[6][7][8]

Table 2: Selected Crystallographic Data

| Parameter | Molecule A | Molecule B | Reference |

| Dihedral Angle (Phenyl Ring vs. Isopropyl Group) | 65.4 (3)° | 67.8 (3)° | [6][7][8] |

Spectroscopic Data

The molecular structure of this compound is further confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.8 | d | 2H | Ar-H | [4] |

| 6.6 | d | 2H | Ar-H | [4] |

| 5.2 | q | 1H | -CH(CH₃)₂ | [4] |

| 1.4 | d | 6H | -CH(CH₃)₂ | [4] |

Table 4: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results, but would correspond to the aromatic carbons, the carbonyl carbon, the methine carbon of the isopropyl group, and the methyl carbons. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be observed at m/z 179.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Fischer esterification reaction.[8]

Materials:

-

4-Aminobenzoic acid

-

2-Propanol (Isopropyl alcohol)

-

Concentrated sulfuric acid (catalyst)

Procedure:

-

A mixture of 4-aminobenzoic acid and an excess of 2-propanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

The reaction mixture is heated under reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized, typically with a solution of sodium bicarbonate.

-

The crude product precipitates and is collected by filtration.

-

The product can be purified by recrystallization from a suitable solvent, such as ethyl acetate (B1210297), to yield the final product.[8]

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified this compound in a solvent like ethyl acetate at room temperature.[8]

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data is collected at a specific temperature.

-

The collected data is processed, including cell refinement and data reduction.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 300 MHz for ¹H).

-

The chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: 2D molecular structure of this compound.

References

- 1. rsc.org [rsc.org]

- 2. This compound | 18144-43-9 [chemicalbook.com]

- 3. Propan-2-yl 4-aminobenzoate | C10H13NO2 | CID 87470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(18144-43-9) IR Spectrum [m.chemicalbook.com]

- 5. Isopropyl 4-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound(18144-43-9) 13C NMR spectrum [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of Isopropyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for isopropyl 4-aminobenzoate (B8803810), a compound of interest in pharmaceutical and cosmetic research. The document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual representations of the reaction pathways are provided to facilitate a deeper understanding of the chemical transformations.

Core Synthesis Pathways

The synthesis of isopropyl 4-aminobenzoate, also known as a benzocaine (B179285) analogue, is predominantly achieved through two principal methods: Fischer-Speier esterification and transesterification. The most common and well-documented approach involves the direct esterification of 4-aminobenzoic acid with isopropanol.

Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction between 4-aminobenzoic acid and isopropanol. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. Common acidic catalysts include concentrated sulfuric acid and thionyl chloride.

A greener alternative to traditional acid catalysts involves the use of sustainable natural deep eutectic solvents (NADES) as both the reaction medium and catalyst, such as urea-choline chloride.[1] This approach aims to reduce the use of hazardous organic solvents and non-renewable resources.[1]

Transesterification

An alternative, though less commonly detailed in readily available literature for this specific ester, is the transesterification of an existing alkyl aminobenzoate, such as ethyl 4-aminobenzoate (benzocaine), with isopropanol.[2] This equilibrium reaction can be driven to completion by using an excess of the reactant alcohol and removing the alcohol byproduct.[2]

Quantitative Data Summary

The following table summarizes the quantitative data extracted from the cited literature for the synthesis of this compound via Fischer-Speier esterification.

| Parameter | Sulfuric Acid Catalysis | Thionyl Chloride Catalysis |

| Starting Materials | 4-aminobenzoic acid, 2-propanol | 4-aminobenzoic acid, 2-propanol |

| Catalyst | Concentrated H₂SO₄ | Thionyl chloride |

| Reaction Time | 4 hours[3][4][5] | 3 days at RT, then 18 hours reflux[6] |

| Yield | 79%[3][4] | Quantitative[6] |

| Melting Point | 355–357 K[3][4] | Not specified |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification using Sulfuric Acid Catalyst

This protocol is based on the methodology described by Priyanka et al. (2022).[3][4][5]

Materials:

-

4-aminobenzoic acid (1.0 g)

-

2-propanol (20 mL)

-

Concentrated sulfuric acid (catalytic amount)

-

Water

-

Ethyl acetate (B1210297)

Procedure:

-

In a 100 mL round-bottomed flask, combine 1.0 g of 4-aminobenzoic acid and 20 mL of 2-propanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux the reaction mixture for 4 hours.

-

Monitor the reaction completion using thin-layer chromatography.

-

After completion, quench the reaction by adding water.

-

Collect the resulting precipitate by filtration and allow it to dry.

-

For purification, the crude product can be recrystallized from a solution in ethyl acetate by slow evaporation at room temperature to obtain pink needles.[3][4]

Protocol 2: Esterification using Thionyl Chloride

This protocol is adapted from the information provided by ChemicalBook.[6]

Materials:

-

4-aminobenzoic acid (5.0 g, 36.5 mmol)

-

2-propanol (200 mL)

-

Thionyl chloride (21 mL, 290 mmol)

-

Aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

Dissolve 5.0 g of 4-aminobenzoic acid in 200 mL of 2-propanol in a suitable reaction vessel.

-

Add 21 mL of thionyl chloride to the solution.

-

Stir the mixture at room temperature for 3 days.

-

After the initial stirring period, reflux the mixture for 18 hours.

-

Carefully add 150 mL of aqueous sodium bicarbonate solution to neutralize the reaction mixture.

-

Extract the product with ethyl acetate (3 x 80 mL).

-

Dry the combined organic extracts over sodium sulfate.

-

Filter the drying agent and concentrate the filtrate to obtain the product as a yellow solid.[6]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the primary synthesis pathways for this compound.

Caption: Fischer-Speier esterification of 4-aminobenzoic acid.

Caption: Esterification of 4-aminobenzoic acid using thionyl chloride.

Caption: Transesterification pathway to this compound.

References

- 1. jsynthchem.com [jsynthchem.com]

- 2. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]

- 3. iucrdata.iucr.org [iucrdata.iucr.org]

- 4. Isopropyl 4-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Characteristics of Isopropyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 4-aminobenzoate (B8803810), an ester of p-aminobenzoic acid, is a compound of interest in various scientific fields, including pharmaceuticals and material science. A thorough understanding of its physical and chemical properties is fundamental for its application in research and development. This technical guide provides a comprehensive overview of the key physical characteristics of Isopropyl 4-aminobenzoate, detailed experimental protocols for their determination, and an analysis of its spectroscopic data.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various systems and for its handling and storage.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | White to light yellow or pale cream to cream to pale brown powder/crystal.[1] |

| Melting Point | 83.0 to 86.0 °C. |

| Boiling Point | Decomposes before boiling at atmospheric pressure. |

| Density | Data not readily available. |

| CAS Number | 18144-43-9. |

Solubility Profile

The solubility of a compound is a critical parameter, particularly in drug development for formulation and bioavailability studies. This compound exhibits the following solubility characteristics:

| Solvent | Solubility |

| Water | Limited/Slightly soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Isopropanol | Soluble |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and spectroscopic properties of a solid compound like this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

Procedure:

-

A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Solubility Determination (Qualitative)

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Vortex mixer

-

Solvents (e.g., water, ethanol, acetone, isopropanol)

Procedure:

-

Approximately 10-20 mg of this compound is placed into a clean, dry test tube.

-

A small volume (e.g., 1 mL) of the desired solvent is added to the test tube.

-

The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

If the solid dissolves, it is recorded as "soluble." If some solid remains, it is recorded as "partially soluble." If the solid does not appear to dissolve at all, it is recorded as "insoluble."

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum of this compound (CDCl₃, 300 MHz): [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.8 | Doublet | 2H | Aromatic (H-2, H-6) |

| 6.6 | Doublet | 2H | Aromatic (H-3, H-5) |

| 5.2 | Septet | 1H | -CH(CH₃)₂ |

| ~4.1 (broad) | Singlet | 2H | -NH₂ |

| 1.4 | Doublet | 6H | -CH(CH₃)₂ |

Interpretation:

-

The two doublets in the aromatic region (7.8 and 6.6 ppm) are characteristic of a 1,4-disubstituted benzene (B151609) ring. The downfield shift of the doublet at 7.8 ppm is due to the deshielding effect of the adjacent ester group.

-

The septet at 5.2 ppm and the doublet at 1.4 ppm are characteristic of an isopropyl group.

-

The broad singlet around 4.1 ppm is indicative of the amine protons.

¹³C NMR Spectrum of this compound (CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Ester) |

| ~150 | C-4 (aromatic) |

| ~131 | C-2, C-6 (aromatic) |

| ~120 | C-1 (aromatic) |

| ~113 | C-3, C-5 (aromatic) |

| ~67 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Interpretation:

-

The peak at ~166 ppm is characteristic of a carbonyl carbon in an ester.

-

The four signals in the aromatic region confirm the presence of a 1,4-disubstituted benzene ring with symmetry.

-

The signals at ~67 ppm and ~22 ppm correspond to the carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3400-3200 | Strong, Broad | Amine (N-H) | N-H Stretch |

| ~3050 | Medium | Aromatic C-H | C-H Stretch |

| ~2980 | Medium | Aliphatic C-H | C-H Stretch |

| ~1710 | Strong | Ester (C=O) | C=O Stretch |

| ~1600, ~1520 | Medium | Aromatic C=C | C=C Stretch |

| ~1280 | Strong | Ester (C-O) | C-O Stretch |

Interpretation:

-

The broad band in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine group.

-

The strong absorption at ~1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the ester functional group.

-

The peaks in the 1600-1520 cm⁻¹ range are due to the C=C stretching vibrations within the aromatic ring.

-

The strong band at ~1280 cm⁻¹ corresponds to the C-O stretching of the ester group.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern for this compound:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 179, corresponding to the molecular weight of the compound.

-

Loss of Isopropyl Group: A significant fragment would likely result from the loss of the isopropyl group (-CH(CH₃)₂), leading to a peak at m/z = 136.

-

Loss of Isopropoxy Radical: Cleavage of the ester C-O bond could lead to the loss of an isopropoxy radical (-OCH(CH₃)₂), resulting in a benzoyl cation fragment at m/z = 120.

-

Further Fragmentation: The fragment at m/z = 120 could further lose carbon monoxide (CO) to give a phenyl cation at m/z = 92.

Logical Relationships in Characterization

The following diagram illustrates the workflow for the physical and spectroscopic characterization of this compound.

Caption: Characterization workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physical and spectroscopic characteristics of this compound. The tabulated data, experimental protocols, and spectroscopic interpretations offer a valuable resource for researchers, scientists, and professionals in drug development. A comprehensive understanding of these properties is critical for the effective utilization and further investigation of this compound in various scientific applications.

References

An In-depth Technical Guide to the Solubility of Isopropyl 4-aminobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Isopropyl 4-aminobenzoate (B8803810) in various organic solvents. Due to the limited availability of specific quantitative data for Isopropyl 4-aminobenzoate in publicly accessible literature, this guide presents detailed solubility data for its close structural analog, Ethyl 4-aminobenzoate (Benzocaine). This information serves as a strong predictive tool for understanding the solubility characteristics of this compound.

Introduction to this compound

This compound is an organic compound belonging to the class of aminobenzoate esters. Structurally, it is the ester formed from 4-aminobenzoic acid and propan-2-ol. Like other p-aminobenzoic acid (PABA) esters, it finds applications in various fields, including as a potential topical anesthetic and as an intermediate in organic synthesis. The solubility of this compound in different organic solvents is a critical physicochemical property that influences its formulation, purification, and bioavailability. While qualitative data indicates its solubility in solvents like methanol, detailed quantitative analysis is essential for process development and formulation design.

Quantitative Solubility Data of a Structural Analog: Ethyl 4-aminobenzoate (Benzocaine)

The following tables summarize the mole fraction solubility of Ethyl 4-aminobenzoate (Benzocaine), a closely related compound, in a range of organic solvents at various temperatures. This data was determined using the gravimetric method and provides valuable insight into the expected solubility behavior of this compound. The solubility of Benzocaine was found to decrease in the following order of solvents: 1,4-dioxane, acetone, ethyl acetate, chloroform, acetonitrile, methanol, n-butanol, and toluene.[1][2]

Table 1: Mole Fraction Solubility of Ethyl 4-aminobenzoate (Benzocaine) in Various Organic Solvents [1][2]

| Temperature (K) | 1,4-Dioxane | Acetone | Ethyl Acetate | Chloroform |

| 278.15 | 0.129 | 0.113 | 0.089 | 0.063 |

| 283.15 | 0.155 | 0.136 | 0.106 | 0.075 |

| 288.15 | 0.185 | 0.162 | 0.126 | 0.090 |

| 293.15 | 0.220 | 0.193 | 0.150 | 0.107 |

| 298.15 | 0.261 | 0.228 | 0.177 | 0.127 |

| 303.15 | 0.308 | 0.269 | 0.209 | 0.150 |

| 308.15 | 0.362 | 0.317 | 0.246 | 0.177 |

| 313.15 | 0.424 | 0.371 | 0.288 | 0.208 |

| 318.15 | 0.495 | 0.433 | 0.337 | 0.243 |

| 323.15 | 0.576 | 0.504 | 0.393 | 0.284 |

Table 2: Mole Fraction Solubility of Ethyl 4-aminobenzoate (Benzocaine) in Various Organic Solvents (Continued) [1][2]

| Temperature (K) | Acetonitrile | Methanol | n-Butanol | Toluene |

| 278.15 | 0.040 | 0.035 | 0.022 | 0.015 |

| 283.15 | 0.048 | 0.042 | 0.026 | 0.018 |

| 288.15 | 0.058 | 0.050 | 0.032 | 0.022 |

| 293.15 | 0.069 | 0.060 | 0.038 | 0.026 |

| 298.15 | 0.082 | 0.072 | 0.046 | 0.032 |

| 303.15 | 0.098 | 0.086 | 0.055 | 0.038 |

| 308.15 | 0.116 | 0.102 | 0.066 | 0.046 |

| 313.15 | 0.138 | 0.121 | 0.079 | 0.055 |

| 318.15 | 0.163 | 0.143 | 0.094 | 0.066 |

| 323.15 | 0.192 | 0.168 | 0.112 | 0.079 |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the gravimetric method of solubility determination, a robust and widely used technique for solid-liquid solubility measurements.

Materials and Apparatus

-

Solute: this compound (or the compound of interest)

-

Solvents: High-purity organic solvents

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath for temperature control

-

Calibrated thermometer

-

Glass vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Desiccator

-

Experimental Procedure

-

Preparation of Saturated Solutions:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed glass vial.

-

The vial is placed in a thermostatic shaker or water bath set to the desired temperature.

-

The mixture is agitated for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The solution is considered to be at equilibrium when consecutive measurements of the solute concentration are constant.

-

-

Sample Withdrawal and Filtration:

-

After reaching equilibrium, the agitation is stopped, and the vial is left undisturbed to allow the excess solid to settle.

-

A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.

-

The withdrawn sample is immediately filtered through a syringe filter into a pre-weighed container to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

The exact weight of the filtered saturated solution is determined using an analytical balance.

-

The solvent is then evaporated from the container, typically in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, until a constant weight of the dried solute is achieved.

-

The container with the dried solute is cooled in a desiccator before the final weighing.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute and the mass of the solvent are calculated from the recorded weights.

-

The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, or as a mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for determining the solubility of a solid in a liquid using the gravimetric method.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound, primarily through the examination of its close structural analog, Ethyl 4-aminobenzoate. The quantitative data presented, along with the detailed experimental protocol for solubility determination, offers valuable resources for researchers and professionals in the fields of chemistry and drug development. The provided workflow diagram further clarifies the experimental process. While the data for the ethyl analog serves as a robust starting point, it is recommended that experimental verification of the solubility of this compound be conducted for specific applications to ensure accuracy in process design and formulation.

References

Spectroscopic Profile of Isopropyl 4-aminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isopropyl 4-aminobenzoate (B8803810) (CAS No. 18144-43-9), a compound of interest in pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with methodologies for these analytical techniques.

Core Spectroscopic Data

The spectroscopic data for Isopropyl 4-aminobenzoate is summarized below. This information is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atom environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.8 | Doublet | 2H | Aromatic (Ar-H) |

| 6.6 | Doublet | 2H | Aromatic (Ar-H) |

| 5.2 | Septet (q) | 1H | -CH(CH₃)₂ |

| 1.4 | Doublet | 6H | -CH(CH₃)₂ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR: While specific peak-by-peak data from the conducted search is not available, the expected chemical shifts for the carbon environments in this compound are well-established based on its structure. The Spectral Database for Organic Compounds (SDBS) lists an entry for this compound under number 1517, confirming the availability of this data in specialized databases.[1]

| Chemical Shift (δ) ppm (Expected Range) | Carbon Assignment |

| 166-168 | C=O (Ester) |

| 150-152 | C-NH₂ (Aromatic) |

| 131-132 | C-H (Aromatic, ortho to -COO) |

| 119-121 | C-COO (Aromatic) |

| 113-114 | C-H (Aromatic, ortho to -NH₂) |

| 67-69 | -CH(CH₃)₂ |

| 21-23 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. While a specific peak list was not retrieved in the search, the expected absorption bands for this compound are as follows. An IR spectrum is available in the Spectral Database for Organic Compounds (SDBS) under number 1517.[1]

| Wavenumber (cm⁻¹) (Expected Range) | Vibration Type | Functional Group |

| 3450-3250 | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic |

| 1715-1685 | C=O Stretch | Ester |

| 1600-1475 | C=C Stretch | Aromatic Ring |

| 1300-1200 | C-O Stretch | Ester |

| 1200-1000 | C-N Stretch | Aromatic Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Relative Intensity (%) | Assignment |

| 179 | 23.19 | [M]⁺ (Molecular Ion) |

| 137 | 55.09 | [M - C₃H₆]⁺ |

| 120 | 99.99 | [M - C₃H₇O]⁺ |

| 92 | 21.60 | [C₆H₆N]⁺ |

| 65 | 24.54 | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of 4-aminobenzoic acid with isopropanol.

Materials:

-

4-Aminobenzoic acid

-

Isopropanol

-

Concentrated sulfuric acid (catalyst)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask, dissolve 4-aminobenzoic acid in an excess of isopropanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: A 300 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher concentration of the sample (20-50 mg) and a greater number of scans are typically required.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a spectrum can be obtained from a solution in a suitable solvent (e.g., CCl₄) or as a nujol mull.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Acquisition: For electron ionization (EI), a standard electron energy of 70 eV is typically used.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Isopropyl 4-aminobenzoate stability and degradation profile

An In-depth Technical Guide on the Stability and Degradation Profile of Isopropyl 4-aminobenzoate (B8803810)

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct stability and degradation data for Isopropyl 4-aminobenzoate is available in the public domain. This guide extensively utilizes data from its close structural analog, benzocaine (B179285) (Ethyl 4-aminobenzoate), to infer the stability and degradation profile of this compound. The structural similarity, particularly the ester linkage and the p-aminobenzoic acid moiety, provides a strong basis for this analogical reasoning.

Introduction

This compound is an ester of p-aminobenzoic acid and propan-2-ol. It belongs to the class of amino ester local anesthetics, with its ethyl ester analog, benzocaine, being a widely used topical anesthetic.[1] Understanding the stability and degradation profile of this compound is crucial for the development of safe, effective, and stable pharmaceutical formulations. This document provides a comprehensive overview of its anticipated stability under various stress conditions and outlines potential degradation pathways and products.

Chemical Stability Profile

Based on general chemical principles and data from analogous compounds, this compound is expected to be stable under normal storage conditions (room temperature, protected from light and moisture).[2] However, it is susceptible to degradation under stress conditions such as hydrolysis, oxidation, and photolysis.

Table 1: Summary of Anticipated Stability of this compound under Forced Degradation Conditions (based on Benzocaine data)

| Stress Condition | Potential for Degradation | Primary Degradation Pathway | Key Degradation Products |

| Acidic Hydrolysis | High | Cleavage of the ester bond | p-Aminobenzoic acid, Isopropanol |

| Alkaline Hydrolysis | High | Cleavage of the ester bond | p-Aminobenzoate salt, Isopropanol |

| Oxidation | Moderate | Oxidation of the amino group | N-Oxidized products, colored degradants |

| Thermal | Moderate to High | Ester pyrolysis, potential for other reactions | Carboxylic acids, alkenes, various smaller molecules |

| Photolysis | Moderate | Photo-oxidation and rearrangement of the aromatic amine | Hydroxylated and other complex photoproducts |

Potential Degradation Pathways

The primary sites of degradation for this compound are the ester linkage and the aromatic amino group.

Hydrolytic Degradation

The ester bond in this compound is susceptible to hydrolysis under both acidic and basic conditions. This is considered a major degradation pathway.

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the ester is hydrolyzed to p-aminobenzoic acid and isopropanol.[2]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the ester is saponified to form the salt of p-aminobenzoic acid and isopropanol.

Oxidative Degradation

The aromatic amino group is prone to oxidation, which can lead to the formation of colored degradation products. Common laboratory oxidizing agents like hydrogen peroxide can induce this degradation.[2] The oxidation of the amino group can lead to nitroso and nitro derivatives, as well as polymerization products.

Thermal Degradation

At elevated temperatures, esters can undergo pyrolysis. For aromatic esters, this can be a complex process leading to a variety of smaller molecules through mechanisms such as decarboxylation and cleavage of the ester bond.[3][4] The onset of thermal degradation for aromatic esters can range from 67°C to over 220°C.[3]

Photodegradation

Exposure to light, particularly UV radiation, can lead to the degradation of this compound. The p-aminobenzoic acid moiety is a known chromophore that absorbs UV light. Photodegradation of PABA has been shown to produce various photoproducts through photo-oxidation and other complex reactions, especially in aqueous solutions.[5][6]

Experimental Protocols for Forced Degradation Studies

The following protocols are adapted from studies on benzocaine and are recommended for investigating the stability of this compound.[2] A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be developed and validated to separate and quantify this compound from its potential degradation products.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

Acidic Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 2 N hydrochloric acid.

-

Store the solution at room temperature for a specified period (e.g., 24, 48, 72 hours).

-

Periodically withdraw samples, neutralize with an appropriate amount of 2 N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

Alkaline Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

-

Store the solution at room temperature for a specified period (e.g., 2, 4, 8 hours), monitoring for degradation.

-

Periodically withdraw samples, neutralize with an appropriate amount of 0.1 N hydrochloric acid, and dilute with the mobile phase for analysis.

Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide.

-

Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

-

Withdraw a sample, dilute with the mobile phase, and analyze.

Thermal Degradation (Solid State)

-

Place a known amount of solid this compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C) for a specified duration.

-

At various time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.

Photolytic Degradation

-

Expose a solution of this compound (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

-

A control sample should be kept in the dark under the same conditions.

-

After the exposure period, dilute the samples appropriately for analysis.

Analytical Method for Stability Indication

A reversed-phase HPLC method is generally suitable for the analysis of this compound and its degradation products.

Table 2: Example HPLC-MS Analytical Conditions (adapted from Benzocaine studies)[2]

| Parameter | Condition |

| Column | C18 or C8, e.g., 2.1 x 50 mm, 3.5 µm |

| Mobile Phase | Gradient of water and methanol (or acetonitrile) with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Detection | UV at a suitable wavelength (e.g., 254 nm or λmax) and/or Mass Spectrometry (MS) |

| MS Mode | Electrospray Ionization (ESI) in positive ion mode. Selective Ion Monitoring (SIM) can be used to target expected degradation products. |

Conclusion

While specific stability data for this compound is scarce, a comprehensive understanding of its potential degradation can be inferred from its chemical structure and the extensive data available for its analog, benzocaine. The primary degradation pathways are expected to be hydrolysis of the ester linkage and oxidation of the aromatic amino group. The provided experimental protocols for forced degradation studies offer a robust framework for elucidating the stability and degradation profile of this compound, which is essential for the development of stable pharmaceutical products.

References

- 1. Isopropyl 4-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. organic oxidation - Thermal decomposition of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. mdpi.com [mdpi.com]

- 6. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopropyl 4-aminobenzoate: A Toxicological Data Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available toxicological information on Isopropyl 4-aminobenzoate (B8803810). It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety assessment.

Introduction

Isopropyl 4-aminobenzoate (CAS No. 18144-43-9) is an ester of p-aminobenzoic acid.[1] It belongs to a class of compounds that have applications in various fields, including as intermediates in organic synthesis.[2] Some related p-aminobenzoic acid (PABA) esters, such as benzocaine (B179285) and procaine, are utilized as local anesthetics. Given its structural similarity to these and other biologically active molecules, a thorough understanding of its toxicological profile is essential for safe handling and potential future applications.

This guide summarizes the available toxicological data for this compound, provides detailed experimental protocols for key toxicological endpoints, and presents a logical workflow for toxicological assessment.

Hazard Classification

Based on available Safety Data Sheets (SDS), this compound is classified as follows:

-

Skin Corrosion/Irritation: Category 2.[3][4][5] Causes skin irritation.[3][4][5]

-

Serious Eye Damage/Eye Irritation: Category 2.[3][4][5] Causes serious eye irritation.[3][4][5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[3][5] May cause respiratory irritation.[3][5]

Quantitative Toxicological Data

A comprehensive search of publicly available scientific literature and safety data sheets did not yield quantitative toxicological data for this compound for the following endpoints:

-

Acute Toxicity (e.g., LD50)

-

Germ Cell Mutagenicity

-

Carcinogenicity

-

Reproductive Toxicity

The toxicological properties of this compound have not been fully investigated.[3] The following table summarizes the available information.

| Toxicological Endpoint | Result | Classification | Reference |

| Acute Oral Toxicity | No data available | Not classified | [1][6] |

| Acute Dermal Toxicity | No data available | Not classified | [6] |

| Acute Inhalation Toxicity | No data available | Not classified | [6] |

| Skin Corrosion/Irritation | Causes irritation | Category 2 | [3][4][5] |

| Serious Eye Damage/Irritation | Causes irritation | Category 2 | [3][4][5] |

| Respiratory Sensitization | No data available | Not classified | [6] |

| Skin Sensitization | No data available | Not classified | [6] |

| Germ Cell Mutagenicity | No data available | Not classified | [1][6] |

| Carcinogenicity | No data available | Not classified | [1][6] |

| Reproductive Toxicity | No data available | Not classified | [1][2][7] |

| STOT-Single Exposure | May cause respiratory irritation | Category 3 (Respiratory system) | [3][5] |

| STOT-Repeated Exposure | No data available | Not classified | [1][3] |

| Aspiration Hazard | No data available | Not classified | [1] |

Experimental Protocols

While specific experimental data for this compound is lacking for many endpoints, this section provides detailed methodologies for standard toxicological assays that would be employed to generate such data.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

-

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

-

Test Animals: Typically, female rats from a standard laboratory strain are used. Animals are young adults, healthy, and have been acclimated to laboratory conditions.

-

Procedure:

-

A single animal is dosed with the test substance at a starting dose level selected from a series of predetermined dose levels.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.

-

This sequential dosing continues until a stopping criterion is met, which is typically after a series of reversals in outcome (survival/death) have been observed.

-

The LD50 is then calculated using the maximum likelihood method.

-

-

Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Attention is directed to observations of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

In Vivo Skin Irritation (OECD TG 404)

-

Objective: To assess the potential of a substance to cause skin irritation.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A 0.5 g or 0.5 mL aliquot of the test substance is applied to a small area of the clipped skin under a gauze patch.

-

The patch is secured with tape for a 4-hour exposure period.

-

After 4 hours, the patch and any residual test substance are removed.

-

The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Scoring: The reactions are scored according to a standardized scale (Draize scale). The mean scores for erythema and edema are calculated for each animal.

In Vivo Eye Irritation (OECD TG 405)

-

Objective: To determine the potential of a substance to cause eye irritation or damage.

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Procedure:

-

A 0.1 mL or 0.1 g aliquot of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

-

The eyes are not washed after instillation.

-

The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application.

-

-

Observations: The cornea, iris, and conjunctiva are examined for opacity, inflammation, and discharge, and the reactions are scored according to a standardized scale.

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

-

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

Test System: Histidine-dependent strains of S. typhimurium and/or tryptophan-dependent strains of E. coli.

-

Procedure:

-

The test substance, at several concentrations, is incubated with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix, typically derived from rat liver).

-

The mixture is plated on a minimal agar (B569324) medium that lacks the specific amino acid the bacteria require for growth.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have mutated and can now grow in the absence of the specific amino acid) is counted.

-

-

Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for the toxicological assessment of a chemical substance, which would be applicable to further investigate the safety profile of this compound.

Caption: A generalized workflow for chemical toxicological assessment.

Conclusion

The currently available data for this compound indicates that it is a skin and eye irritant and may cause respiratory irritation. However, there is a significant lack of quantitative data for other critical toxicological endpoints, including acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. For a comprehensive understanding of its safety profile, further testing according to standardized protocols, such as those outlined in this guide, would be necessary. Researchers and drug development professionals should handle this compound with appropriate precautions, considering its known irritant properties and the existing data gaps.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. bio-fount.com [bio-fount.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Propan-2-yl 4-aminobenzoate | C10H13NO2 | CID 87470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. capotchem.cn [capotchem.cn]

Isopropyl 4-Aminobenzoate: A Comprehensive Material Safety Data Sheet for Researchers and Drug Development Professionals

An In-depth Technical Guide

This document provides a comprehensive overview of the material safety data for Isopropyl 4-aminobenzoate (B8803810), tailored for researchers, scientists, and professionals in drug development. It consolidates critical safety information, physical and chemical properties, and detailed experimental methodologies to ensure safe handling and informed use in a laboratory and pre-clinical setting.

Chemical Identification and Physical Properties

Isopropyl 4-aminobenzoate, also known as Isopropyl p-aminobenzoate, is an ester of p-aminobenzoic acid and propan-2-ol. It is structurally related to other local anesthetics such as benzocaine (B179285) (ethyl 4-aminobenzoate).

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| CAS Number | 18144-43-9 | [1][2] |

| Appearance | White to pale cream or light yellow crystalline powder | [3] |

| Melting Point | 80.0 - 87.0 °C | [3] |

| Boiling Point | 315.7 °C at 760 mmHg | [4] |

| Density | 1.099 g/cm³ | [4] |

| Flash Point | 168.2 °C | [4] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | [5] |

| Vapor Pressure | 0.12 mmHg at 25°C | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye irritation, and it may cause respiratory irritation.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

Source:[6]

The logical workflow for GHS classification based on observed effects is outlined in the diagram below.

Toxicological Information

Table 3: Acute Toxicity Data for Benzocaine (Ethyl 4-aminobenzoate)

| Route of Administration | Species | LD50 | Source(s) |

| Oral | Rat | 3042 mg/kg | [5] |

| Oral | Mouse | 2500 mg/kg | [5] |

| Intraperitoneal | Mouse | 216 mg/kg | [7] |

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken.[8]

Table 4: First Aid Procedures for this compound

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if skin irritation persists. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur. |

The logical flow of first aid actions following an exposure event is depicted below.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the safety and properties of a chemical. The following sections provide a detailed methodology for the synthesis of this compound and representative, standardized protocols for key toxicological assessments.

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of 4-aminobenzoic acid with isopropanol, using a strong acid as a catalyst.[9]

Materials:

-

4-Aminobenzoic acid

-

Isopropanol (2-propanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Sodium bicarbonate (optional, for neutralization)

-

Ethyl acetate (B1210297) (for extraction, if needed)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

To a round-bottom flask, add 4-aminobenzoic acid and an excess of isopropanol.

-

Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for several hours (e.g., 4 hours), monitoring the reaction progress using thin-layer chromatography.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by slowly adding water to the mixture. This will cause the product to precipitate.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water to remove any remaining acid and unreacted starting materials.

-

The crude product can be further purified by recrystallization, typically from a solvent like ethyl acetate, to yield pinkish needles.[9]

The workflow for this synthesis is illustrated in the diagram below.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isopropyl 4-Aminobenzoate (B8803810)

Introduction